2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide
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Overview
Description
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidinone ring, a nitroaniline group, and a phenylpropanamide backbone, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 2,5-dioxopyrrolidin-1-yl acetic acid, which is then reacted with an appropriate amine to form the corresponding amide
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitroaniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and nitroaniline sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity. This can affect various biochemical pathways, leading to changes in cellular function. The nitroaniline group may also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
- 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate
- 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate
Uniqueness
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H23N5O7 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H23N5O7/c29-19(25-16-6-8-17(9-7-16)28(34)35)13-24-23(33)18(12-15-4-2-1-3-5-15)26-20(30)14-27-21(31)10-11-22(27)32/h1-9,18H,10-14H2,(H,24,33)(H,25,29)(H,26,30) |
InChI Key |
YBHICHMUSRMLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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